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Introduction

Leucopelargonidin is a colorless, polyphenolic compound belonging to the
leucoanthocyanidin class of flavonoids.[1][2] As metabolic intermediates in the biosynthesis of
anthocyanins and proanthocyanidins (condensed tannins), leucopelargonidins are found in a
variety of plant tissues, including fruits, nuts, and bark such as in cashew (Anacardium
occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba).[1][2] Structurally, it is a
flavan-3,4-diol, which serves as a precursor to both the colored pelargonidin anthocyanins and
the flavan-3-ol afzelechin. Its potent antioxidant properties and role as a key biosynthetic
precursor make it a compound of significant interest for research in phytochemistry, nutrition,
and drug development. This guide provides a detailed overview of its physical, chemical, and
biological properties, along with representative experimental protocols and pathway
visualizations.

Physical and Chemical Properties

The physical and chemical characteristics of leucopelargonidin are summarized below. It is
important to note that while some data is derived from experimental sources, many properties
are predicted through computational models due to the compound's nature as a metabolic
intermediate.
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Physical Properties

Quantitative physical data for leucopelargonidin are presented in Table 1. These values are
critical for understanding its behavior in various solvents and biological systems, guiding
extraction, purification, and formulation efforts.

Property Value Source(s)

Appearance Colorless compound [1]

Molecular Formula C15H1406 Alfa Chemistry, Biosynth
Molecular Weight 290.27 g/mol Biosynth

Predicted Boiling Point 595.2 °C at 760 mmHg Alfa Chemistry
Predicted Flash Point 313.8°C Alfa Chemistry
Predicted Density 1.605 g/cm3 Alfa Chemistry
Predicted Water Solubility 1.84 g/L HMDB

General Solubility Slightly soluble in water [1112]

Table 1: Summary of the Physical Properties of Leucopelargonidin.

Chemical Properties

Chemical identifiers and computed properties that define the structure and reactivity of
leucopelargonidin are listed in Table 2. These identifiers are essential for database searches
and regulatory documentation.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10474916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10474916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6669902/
https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value / Identifier Source(s)

CAS Number 520-17-2 / 98919-66-5 Alfa Chemistry, Wikipedia
(2R,3S,4S)-2-(4-

IUPAC Name Hydroxyphenyl)-3,4-dihydro- Wikipedia
2H-1-benzopyran-3,4,5,7-tetrol
(+)-Leucopelargonidin, cis-3,4-

Synonyms Leucopelargonidin, 3,4,4',5,7- Wikipedia, Alfa Chemistry
Flavanpentol
FSVMLWOLZHGCQX- _

InChl Key Alfa Chemistry
SOUVJIXGZSA-N
clcc(cccl[C@@H]2--

SMILES INVALID-LINK-- Wikipedia
0)0)0">C@HO)0O

Predicted pKa 9.08 (Strongest Acidic) HMDB

Predicted XLogP3-AA 0.7 PubChem

Hydrogen Bond Donors 5 PubChem

Hydrogen Bond Acceptors 6 PubChem

Table 2: Summary of Chemical Identifiers and Properties of Leucopelargonidin.

Spectral Data

Experimental spectral data for pure leucopelargonidin is not widely published. Table 3

provides expected spectral characteristics based on its chemical structure and data from

analogous flavonoid compounds. This information is crucial for its identification and

characterization via spectroscopic methods.
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Spectroscopy

Expected Characteristics

UV-Visible

Expected Amax around 280 nm, characteristic of
the flavan backbone A-ring absorption, lacking
the extended conjugation seen in

anthocyanidins.

FT-IR (cm™1)

Broad absorption ~3300-3500 (O-H stretching
from phenolic and alcohol groups); ~2850-2950
(C-H stretching); ~1600-1620 (aromatic C=C
stretching); ~1450-1510 (aromatic ring
vibrations); ~1050-1250 (C-O stretching of

alcohols and ether).

IH-NMR (ppm)

Aromatic Region (6 6.0-7.5): Signals
corresponding to protons on the A- and B-rings.
The A-ring protons would appear as
metacoupled doublets around 6 6.0-6.2. The B-
ring would show an AA'BB' system (two
doublets) characteristic of a 4'-substituted
phenyl group. Flavan Ring (& 2.5-5.5): Protons
on the C-ring, including H-2, H-3, and H-4,
would appear in the aliphatic/heterocyclic
region, showing characteristic diastereotopic

splitting.

B3C-NMR (ppm)

Aromatic Region (6 95-160): Signals for the 12
carbons of the A- and B-rings, with oxygenated
carbons appearing downfield. Flavan Ring (o
25-85): Signals for C-2, C-3, and C-4. C-2
(benzylic ether) would be around & 80, while C-3
and C-4 (bearing hydroxyls) would be in the &
65-75 range.

Mass Spectrometry

Exact Mass: 290.0790 Da. Expected
Fragmentation: Loss of water molecules from
the C-ring hydroxyls is a primary fragmentation
pathway. Retro-Diels-Alder (RDA) fragmentation

of the C-ring is also characteristic of flavonoids,
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yielding fragments corresponding to the A- and

B-rings.

Table 3: Predicted Spectroscopic Data for Leucopelargonidin.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of leucopelargonidin
are provided below. These methodologies are representative and may require optimization
based on the starting material and available instrumentation.

Synthesis of (+)-Leucopelargonidin from (+)-
Aromadendrin

(+)-Leucopelargonidin can be synthesized via the stereospecific reduction of the C4-carbonyl
group of (+)-aromadendrin (also known as (+)-dihydrokaempferol).[1]

Principle: Sodium borohydride (NaBHa4) is a mild reducing agent that selectively reduces
aldehydes and ketones to alcohols. In this protocol, it reduces the ketone at the C-4 position of
the flavanone structure to a hydroxyl group, yielding the flavan-3,4-diol.

Methodology:

o Dissolution: Dissolve (+)-aromadendrin in an appropriate solvent such as methanol or a
methanol/water mixture at room temperature.

e Reduction: Cool the solution in an ice bath (0-4 °C). Add sodium borohydride (NaBHa)
portion-wise with continuous stirring. The molar excess of NaBHa should be carefully
controlled to prevent over-reduction.

o Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
with a suitable mobile phase (e.g., ethyl acetate:hexane or chloroform:methanol). The
disappearance of the starting material spot and the appearance of a new, more polar spot
indicates reaction completion.

e Quenching: Once the reaction is complete, cautiously quench the excess NaBHa4 by the slow,
dropwise addition of dilute acetic acid or hydrochloric acid until the effervescence ceases

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://www.benchchem.com/product/b191709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10474916/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and the pH is slightly acidic.

Extraction: Remove the organic solvent (methanol) under reduced pressure. Extract the
agueous residue multiple times with a solvent in which leucopelargonidin is soluble, such
as ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo. Purify the resulting crude product using column
chromatography on silica gel with a gradient elution system (e.g., hexane to ethyl acetate) to
yield pure (+)-leucopelargonidin.

Characterization: Confirm the structure and purity of the synthesized compound using Mass
Spectrometry and NMR spectroscopy, comparing the data with expected values.
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Diagram 1: Synthesis Workflow for (+)-Leucopelargonidin
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Diagram 1: Synthesis Workflow for (+)-Leucopelargonidin.

Representative Isolation and Analysis by HPLC

Leucopelargonidin is typically isolated from plant matrices and analyzed using High-
Performance Liquid Chromatography (HPLC).

Methodology:

e Sample Preparation (Extraction):
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o Homogenize fresh or freeze-dried plant material to a fine powder.

o Extract the powder with an acidified methanol or acetone solution (e.g., 80% methanol
with 1% formic acid) to ensure the stability of the flavan structure.

o Use sonication or maceration to ensure complete extraction.

o Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the
pellet for exhaustive recovery.

Sample Clean-up (Solid Phase Extraction - SPE):
o Condition a C18 SPE cartridge with acidified methanol followed by acidified water.
o Load the crude extract onto the cartridge.

o Wash the cartridge with acidified water to remove highly polar impurities like sugars and
organic acids.

o Elute the flavonoid fraction, including leucopelargonidin, with acidified methanol.

o Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent
(e.g., initial mobile phase).

HPLC Analysis:

o Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 pum).

o Mobile Phase A: Water with 0.1-1% formic or acetic acid.

o Mobile Phase B: Acetonitrile or Methanol with 0.1-1% formic or acetic acid.

o Elution Program: A gradient elution is typically used, starting with a high percentage of
Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A
representative gradient might be: 5-30% B over 30 minutes, followed by a wash at 95% B
and re-equilibration.

o Flow Rate: 0.8 - 1.0 mL/min.
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o Detection:
» Diode Array Detector (DAD): Monitor at ~280 nm for the flavan structure.

» Mass Spectrometry (MS): For definitive identification, couple the HPLC to an MS
detector (e.g., ESI-qTOF-MS/MS). Monitor for the parent ion (m/z 291.0863 [M+H]*)
and its characteristic fragments.

Biological Activity and Signaling Pathways

Leucopelargonidin is a biologically active molecule involved in key plant metabolic pathways
and exhibits antioxidant properties that may influence cellular signaling in mammals.

Role in Flavonoid Metabolism

Leucopelargonidin is a central intermediate in the biosynthesis of several classes of
flavonoids.[1] Two key enzymes act upon it:

o Dihydroflavonol 4-Reductase (DFR): In a reverse reaction, DFR can reduce
dihydrokaempferol to produce cis-3,4-leucopelargonidin.[3]

e Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of
leucopelargonidin to afzelechin, a flavan-3-ol that serves as a monomer for
proanthocyanidin (condensed tannin) synthesis.[1]
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Diagram 2: Metabolic Fate of Leucopelargonidin.

Antioxidant Mechanisms and Modulation of Signhaling
Pathways

Like other flavonoids, leucopelargonidin's antioxidant activity stems from its ability to
scavenge free radicals and chelate metals.[1] This activity is foundational to its potential
modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Activation of the Nrf2-ARE Pathway: The Keapl1-Nrf2 pathway is a primary regulator of cellular

antioxidant defenses.[4][5] Under basal conditions, Keapl targets Nrf2 for ubiquitination and
degradation. Oxidative stress or the presence of electrophilic compounds (including some

flavonoids) disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to
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the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of
cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1
(NQO1).[6][7] Proanthocyanidins and pelargonidin, downstream products of
leucopelargonidin, have been shown to activate this protective pathway.[4][6]
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Diagram 3: Flavonoid-Mediated Nrf2 Activation.
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Inhibition of the NF-kB Pathway: Nuclear Factor-kappa B (NF-kB) is a transcription factor that
plays a central role in orchestrating inflammatory responses.[8][9] In its inactive state, NF-kB is
sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Pro-inflammatory stimuli lead to
the phosphorylation and subsequent degradation of IkB, allowing NF-kB to translocate to the
nucleus and activate the expression of inflammatory genes (e.g., cytokines, chemokines).[9]
Numerous flavonoids and proanthocyanidins have been demonstrated to inhibit NF-kB
activation, thereby exerting anti-inflammatory effects.[10][11][12] This inhibition can occur at
multiple steps, including the prevention of IkB degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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